molecular formula C19H17ClN2O3 B2944097 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 946316-13-8

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2944097
CAS No.: 946316-13-8
M. Wt: 356.81
InChI Key: BDUKFDNUDPVLBT-UHFFFAOYSA-N
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Description

The compound 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(4-ethoxyphenyl)acetamide is a synthetic acetamide derivative featuring a 1,2-oxazole (isoxazole) core substituted with a 4-chlorophenyl group at position 5 and an acetamide-linked 4-ethoxyphenyl moiety.

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-2-24-17-9-7-15(8-10-17)21-19(23)12-16-11-18(25-22-16)13-3-5-14(20)6-4-13/h3-11H,2,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUKFDNUDPVLBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(4-ethoxyphenyl)acetamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-ethoxyaniline in the presence of a base to form an intermediate. This intermediate is then cyclized using hydroxylamine hydrochloride to form the oxazole ring . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions.

Chemical Reactions Analysis

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

The table below compares the target compound with structurally related analogs based on heterocyclic cores and substituents:

Compound Name Core Structure Substituents (R1, R2) Molecular Weight (g/mol) Key Features References
Target Compound : 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(4-ethoxyphenyl)acetamide 1,2-Oxazole (Isoxazole) R1: 4-Chlorophenyl; R2: 4-Ethoxyphenyl ~350 (estimated) Ethoxy group enhances lipophilicity N/A
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide 1,2,4-Triazole R1: 4-Chlorophenyl; R2: 2-Ethyl-6-methylphenyl 332.94 Sulfanyl linker improves solubility
2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide Oxadiazolidinone R1: 4-Chlorophenyl; R2: 5-Methyl-1,2-oxazol-3-yl 350.76 Oxadiazolidinone enhances metabolic stability
N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide Benzothiazole R1: 4-Chlorophenyl; R2: 6-Ethoxy ~316 (estimated) Benzothiazole core for kinase inhibition
Key Observations:

Physicochemical Properties

Property Target Compound (Estimated) Triazole Analog () Oxadiazolidinone Analog ()
LogP ~3.5 4.1 3.8
Water Solubility Low Moderate (due to sulfanyl) Low
Hydrogen Bond Donors 1 2 1

Biological Activity

The compound 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(4-ethoxyphenyl)acetamide is a synthetic organic molecule belonging to the class of isoxazole derivatives. Its unique structure, characterized by the presence of a chlorophenyl group and an ethoxyphenyl group, suggests potential biological activities that merit investigation. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H16ClN2O2\text{C}_{17}\text{H}_{16}\text{ClN}_2\text{O}_2

Key Properties:

  • Molecular Weight: 320.77 g/mol
  • LogP: 4.85 (indicating lipophilicity)
  • Solubility: Moderate solubility in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may exert its effects through:

  • Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, altering enzymatic activity.
  • Receptor Modulation: It may bind to receptors involved in various signaling pathways, influencing cellular responses.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study on related isoxazole derivatives showed:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Candida albicans16.69 - 78.23 µM

These findings suggest that the compound may possess similar antimicrobial efficacy.

Anti-inflammatory Activity

Compounds containing isoxazole rings have been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The potential for this compound to modulate inflammatory pathways remains an area for further research.

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial properties of various isoxazole derivatives, including those structurally similar to our compound. The results indicated promising antibacterial activity against both Gram-positive and Gram-negative bacteria, with specific emphasis on the role of substituents on the phenyl rings in enhancing activity.
  • Inflammation Model : In a controlled laboratory setting, compounds with similar structures were tested in animal models for their ability to reduce inflammation markers following induced injury. Results showed a significant reduction in inflammatory cytokines compared to control groups.

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